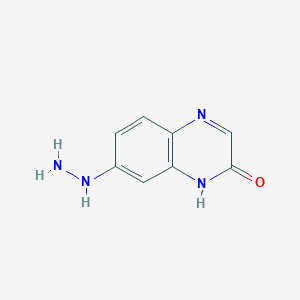
7-Hydrazinyl-1,2-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydrazinyl-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the quinoxalin-2-one family, known for its diverse biological activities, including antitumor, antifungal, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazinyl-1,2-dihydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of Ru(phen)3Cl2 as a photocatalyst and Na2CO3 under an argon atmosphere . Another method involves the use of tert-butyl nitrate for the sequential nitrosation and cyclization of N-arylcyanoacetamides .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Hydrazinyl-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the hydrazinyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: H2O2 as a green oxidant under controlled atmospheric conditions.
Substitution: Various electrophiles can be used under mild conditions to achieve substitution at the hydrazinyl group.
Major Products:
Oxidation: Quinoxaline-2,3(1H,4H)-diones.
Substitution: A range of substituted quinoxalin-2-one derivatives depending on the electrophile used.
Scientific Research Applications
7-Hydrazinyl-1,2-dihydroquinoxalin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Quinoxalin-2-one: Known for its broad spectrum of biological activities, including antitumor and antiviral properties.
Dihydroquinoxalin-2-one: Shares similar biological activities but may differ in potency and specificity.
Uniqueness: 7-Hydrazinyl-1,2-dihydroquinoxalin-2-one stands out due to its hydrazinyl group, which can undergo unique chemical reactions and form derivatives not possible with other quinoxalin-2-one compounds. This makes it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition mechanisms .
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
7-hydrazinyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H8N4O/c9-12-5-1-2-6-7(3-5)11-8(13)4-10-6/h1-4,12H,9H2,(H,11,13) |
InChI Key |
BEHAYEZDHZISCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NN)NC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



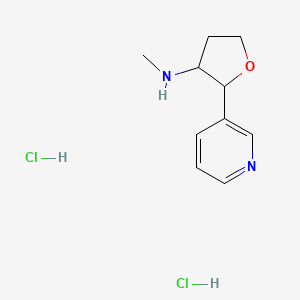
![2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13257986.png)
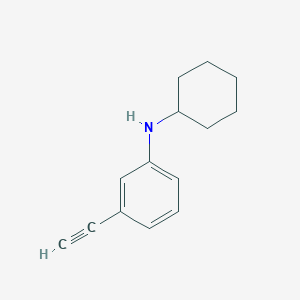

![3-[(Difluoromethyl)sulfanyl]propanoic acid](/img/structure/B13258008.png)
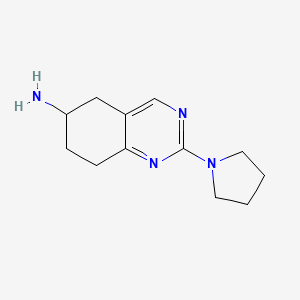
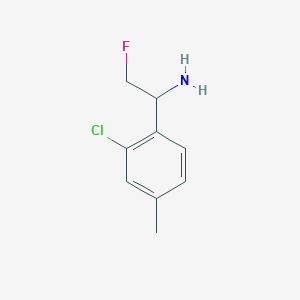
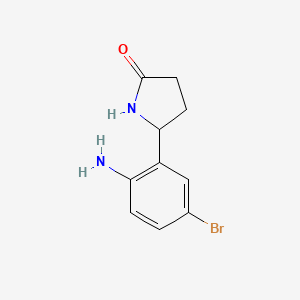


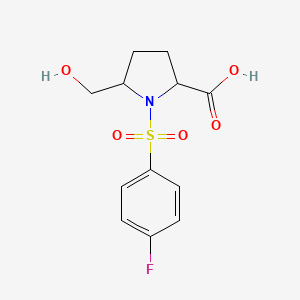
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13258027.png)
![2-[(Heptan-2-yl)amino]butan-1-ol](/img/structure/B13258031.png)
